![molecular formula C17H17F2N3O4S B2770919 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034621-10-6](/img/structure/B2770919.png)
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a combination of difluoromethyl, sulfonyl, phenyl, pyrimidin-2-yloxy, and piperidin-1-yl groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. It could be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It might be used in the development of drugs for treating various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its unique properties might make it suitable for specific industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The starting materials might include difluoromethyl sulfone, phenyl derivatives, pyrimidin-2-ol, and piperidine. Common synthetic routes could involve:
Formation of the difluoromethyl sulfone group: This might involve the reaction of a difluoromethylating agent with a sulfonyl precursor.
Attachment of the phenyl group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the pyrimidin-2-yloxy group: This might involve nucleophilic substitution or other suitable reactions.
Formation of the piperidin-1-yl group: This could involve the reaction of piperidine with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents could include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents for substitution reactions might include halides, acids, or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-((Trifluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKQROCCOLERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2770836.png)
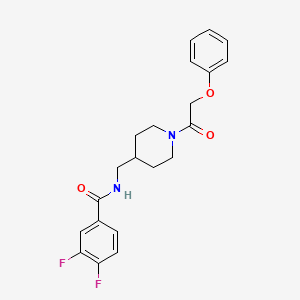
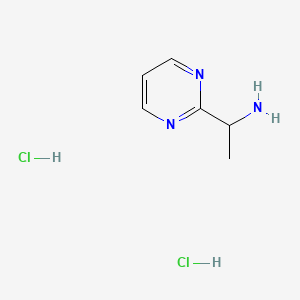
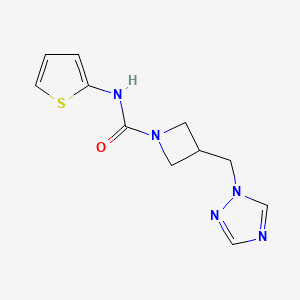
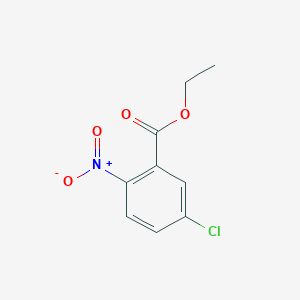
![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
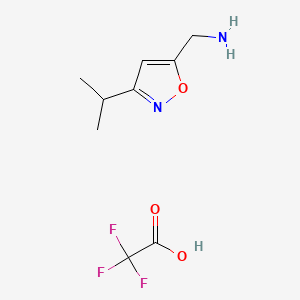
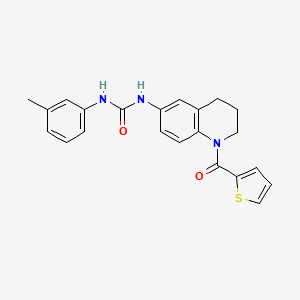
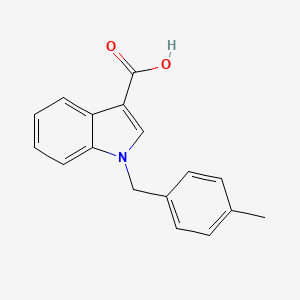

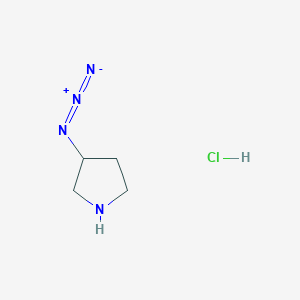
![3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2770856.png)
![6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770858.png)
![N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2770859.png)
